molecular formula C24H15BrF3NO2S2 B11673579 (5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B11673579
M. Wt: 550.4 g/mol
InChI Key: BOCYLCUIKVPVEF-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the cyclization of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Benzyl Ether: The benzyl ether group is introduced through a nucleophilic substitution reaction using benzyl bromide and a suitable base.

    Bromination: The bromophenyl group is incorporated via an electrophilic aromatic substitution reaction using bromine or a brominating agent.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating reagent such as trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the thiazolidinone ring.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

Biology

In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine

The compound shows promise in medicinal chemistry for the development of new drugs, particularly as anti-inflammatory or anticancer agents.

Industry

In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups, which confer specific reactivity and potential biological activity not commonly found in other compounds.

Properties

Molecular Formula

C24H15BrF3NO2S2

Molecular Weight

550.4 g/mol

IUPAC Name

(5E)-5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H15BrF3NO2S2/c25-18-9-10-20(31-14-15-5-2-1-3-6-15)16(11-18)12-21-22(30)29(23(32)33-21)19-8-4-7-17(13-19)24(26,27)28/h1-13H,14H2/b21-12+

InChI Key

BOCYLCUIKVPVEF-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.